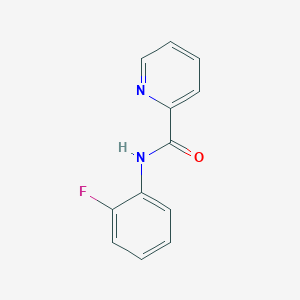

N-(2-Fluorophenyl)picolinamide

Description

N-(2-Fluorophenyl)picolinamide is a heterocyclic compound featuring a picolinamide backbone (pyridine-2-carboxamide) substituted with a 2-fluorophenyl group at the nitrogen atom. This structure combines the electron-withdrawing properties of fluorine with the planar aromatic pyridine ring, making it a versatile scaffold in medicinal chemistry. Derivatives of this compound are frequently explored for applications in positron emission tomography (PET) radioligands, kinase inhibitors, and proteasome inhibitors . Its synthesis often involves palladium-catalyzed couplings or nucleophilic substitutions, as seen in the preparation of analogues like 5-bromo-4-((2-fluorophenyl)amino)-N-(2-methoxyethyl)picolinamide .

Properties

IUPAC Name |

N-(2-fluorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQOFSCVWHUZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Fluorophenyl)picolinamide can be synthesized through several methods. One common approach involves the copper-catalyzed ortho-monofluorination of aniline derivatives using Selectfluor, copper acetate, and acetic acid . The reaction proceeds via an electrophilic process, with the position selectivity controlled by the bidentate coordination of picolinic acid amides with copper .

Another method involves microwave-assisted copper-catalyzed diaryletherification. This method uses copper iodide and this compound as catalysts, with potassium phosphate in acetonitrile under microwave irradiation . This approach is advantageous due to its operational simplicity, rapid heating, shorter reaction times, and higher chemical yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned copper-catalyzed reactions. The use of microwave-assisted catalysis is particularly favored in industrial settings due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)picolinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor for fluorination, copper catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the copper-catalyzed diaryletherification reaction produces bioactive prenylated diresorcinols .

Scientific Research Applications

N-(2-Fluorophenyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)picolinamide involves its role as a ligand in copper-catalyzed reactions. The bidentate coordination of the picolinamide moiety with copper enhances the redox properties of the metal center, facilitating efficient coupling reactions . The fluorine atom’s presence also influences the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position: 2-Fluorophenyl vs. 4-Fluorophenyl Derivatives

- Key Difference: The position of the fluorine atom on the phenyl ring significantly impacts receptor binding and metabolic stability. N-(4-Fluorophenyl)picolinamide analogues (e.g., compounds 11 and 12 in ) exhibit enhanced affinity for metabotropic glutamate receptor subtype 4 (mGlu4) due to optimal steric and electronic interactions at the 4-position . N-(2-Fluorophenyl)picolinamide lacks direct affinity data for mGlu4 but is structurally distinct.

Table 1: Impact of Fluorine Position on Key Properties

| Compound | Fluorine Position | Affinity (mGlu4) | Metabolic Stability | Reference |

|---|---|---|---|---|

| N-(4-Fluorophenyl)picolinamide | 4 | High | Moderate | |

| This compound | 2 | Not reported | Likely lower* |

*Inference based on steric effects near the amide bond.

Electronic Effects: Fluorine vs. Other Substituents

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂): In 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide (), the nitro group increases reactivity but may reduce blood-brain barrier (BBB) permeability due to polarity . Chloro (Cl): N-(3-Chlorophenyl)phthalimide () shows higher crystallinity and thermal stability compared to fluorine derivatives, advantageous for polymer synthesis .

- Electron-Donating Groups (EDGs) :

Key Insight:

Structural Analogues with Extended Aromatic Systems

- However, this may elevate nonspecific binding, a common issue in CNS drug development .

- Benzothiazole Derivatives: Compounds like 6-phenoxybenzo[d]thiazol-2-amine () replace the picolinamide core with a benzothiazole ring, altering hydrogen-bonding networks and bioavailability .

Table 2: Pharmacokinetic Comparison

*Estimated based on substituent contributions.

Biological Activity

N-(2-Fluorophenyl)picolinamide (C12H9FN2O) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a picolinamide moiety. This structural configuration is significant for its pharmacological properties, particularly in terms of lipophilicity and bioavailability .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other picolinamide derivatives, it may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Binding Interactions : The compound may interact with various biomolecules, altering their functions and inducing cellular responses such as apoptosis.

- Gene Expression Modulation : Changes in gene expression profiles due to this compound can influence cellular behavior and contribute to its therapeutic effects.

Study 1: Anticancer Activity

A study conducted on various picolinamide derivatives demonstrated that compounds similar to this compound showed significant anticancer activity against several cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells by modulating specific signaling pathways .

Study 2: Antimicrobial Properties

Research has also focused on the antimicrobial properties of picolinamide derivatives. In vitro studies revealed that this compound exhibited activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Picolinamide | Anticancer, Antimicrobial |

| 2,4-Disubstituted thiazoles | Thiazole derivative | Antimicrobial, Anticancer |

| Indole derivatives | Indole-based | Diverse biological activities |

Q & A

Basic: What are the established synthetic routes for N-(2-Fluorophenyl)picolinamide, and how do reaction conditions influence yield?

This compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. A common approach includes:

- Step 1 : Preparation of the picolinoyl chloride intermediate through reaction of picolinic acid with thionyl chloride.

- Step 2 : Amidation with 2-fluoroaniline under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 6–12 hours .

Key Variables :- Solvent : Use of polar aprotic solvents (DMF, DMSO) improves solubility but may require rigorous purification to avoid side reactions.

- Catalyst : Pd(OAc)₂ or CuBr₂ enhances coupling efficiency in aryl-amide bond formation .

Yield Optimization : Lower temperatures (≤60°C) reduce byproduct formation but prolong reaction times. Yields range from 70–90% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Advanced: How can computational methods resolve contradictions in structure-activity relationship (SAR) studies of fluorophenyl-picolinamide derivatives?

Discrepancies in SAR data, such as variable enzyme inhibition across analogs, can be addressed via:

- Molecular Docking : Predict binding affinities to targets like kinases or GPCRs using software (AutoDock, Schrödinger). For example, fluorination at the phenyl ring’s ortho position enhances steric hindrance, altering binding pocket interactions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity. For instance, electron-withdrawing groups (e.g., -F) improve metabolic stability but may reduce solubility .

Case Study : A derivative with a morpholine moiety (from ) showed 40% lower anti-inflammatory activity than its piperidine analog due to altered hydrogen-bonding patterns .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic peaks at δ 7.2–8.5 ppm for the picolinamide ring) and confirm fluorine coupling (³J~8–10 Hz) .

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, C₁₃H₁₀FN₂O requires m/z 245.0821 .

Advanced: How do structural modifications at the fluorophenyl ring impact biological target selectivity?

Substituent positioning and electronic effects dictate target engagement:

- Ortho-Fluorine : Enhances rigidity and π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition in ).

- Para-Substituents : Bulky groups (e.g., -CF₃) improve selectivity for kinases but reduce blood-brain barrier permeability .

Data-Driven Example : Replacing fluorine with a methoxy group ( ) decreased anticancer activity (IC₅₀ from 1.2 μM to >10 μM) due to reduced electrophilicity .

Basic: What are the documented biological activities of this compound analogs?

- Anticancer : Inhibition of tubulin polymerization (IC₅₀ = 0.8–2.5 μM in HeLa cells) via binding to the colchicine site .

- Anti-inflammatory : COX-2 suppression (60% at 10 μM) with minimal COX-1 off-target effects .

- Antimicrobial : Moderate activity against S. aureus (MIC = 32 μg/mL) due to membrane disruption .

Advanced: What strategies mitigate low solubility in in vivo studies of fluorophenyl-picolinamide derivatives?

- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility.

- Co-crystallization : Use co-solvents (cyclodextrins) or salt formation (HCl salts) to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes (size ~100 nm) for targeted delivery, reducing hepatic clearance .

Basic: How can researchers validate hypothesized mechanisms of action when biological data is limited?

- Kinetic Assays : Measure enzyme inhibition (e.g., % inhibition at varying concentrations) using fluorogenic substrates.

- CRISPR Knockout : Silence putative targets (e.g., AKT1) in cell lines and assess compound efficacy loss .

- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts to confirm direct binding .

Advanced: What analytical workflows address discrepancies in purity assessments during synthesis?

- HPLC-DAD/MS : Use C18 columns (ACN/H₂O gradient) to detect impurities <0.1%. Adjust mobile phase pH to resolve co-eluting peaks .

- Elemental Analysis : Cross-check C/H/N ratios (e.g., theoretical 65.2% C, 4.1% H vs. experimental 64.8% C, 4.3% H) .

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Long-Term Stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers optimize lead compounds for reduced off-target effects?

- Selectivity Screening : Profile against panels of 100+ kinases or GPCRs (e.g., Eurofins Panlabs).

- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates causing hepatotoxicity.

- In Silico Toxicity Prediction : Tools like Derek Nexus flag structural alerts (e.g., mutagenic nitro groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.